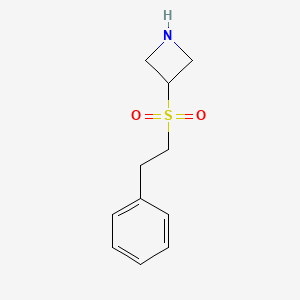

3-(Phenethylsulfonyl)azetidine

Description

Overview of Four-Membered Heterocycles in Modern Organic Synthesis

Four-membered heterocyclic compounds, such as azetidines, oxetanes, and thietanes, are cyclic structures containing at least one heteroatom. nih.gov These small, strained rings are of significant interest in organic synthesis. wikipedia.org Their inherent ring strain, a consequence of compressed bond angles, makes them susceptible to ring-opening reactions, rendering them useful as reactive intermediates for the construction of more complex molecular architectures. wikipedia.org Despite this reactivity, many four-membered heterocycles exhibit sufficient stability for isolation and handling. wikipedia.org In recent years, their application in medicinal chemistry has grown, as their rigid structures can enforce specific conformations, which is advantageous for optimizing interactions with biological targets. vulcanchem.com

Azetidine (B1206935) Ring Systems as Fundamental Scaffolds in Molecular Design

Azetidines, four-membered saturated heterocycles containing a nitrogen atom, are increasingly utilized in the design of bioactive molecules. nih.govchemrxiv.org The azetidine ring imparts a degree of conformational rigidity, which can be beneficial for enhancing the binding affinity and selectivity of a drug candidate for its target protein. bham.ac.uk This is because pre-organizing the molecule into a specific three-dimensional shape can reduce the entropic penalty upon binding. bham.ac.uk

The synthesis of azetidines can be challenging due to the ring strain, but a variety of methods have been developed, including intramolecular cyclizations and cycloaddition reactions. chemsrc.com The nitrogen atom in the azetidine ring provides a handle for further functionalization and can also act as a basic center, influencing the physicochemical properties of the molecule. nih.gov The incorporation of azetidine scaffolds has been shown to improve the pharmacokinetic profiles of drug candidates. nih.gov

The Role of Sulfonyl Functionality in Heterocyclic Chemistry

The sulfonyl group (–SO₂–) is a key functional group in organic and medicinal chemistry. It is strongly electron-withdrawing and can form stable, six-membered cyclic transition states, which can be exploited in various chemical transformations. In heterocyclic chemistry, the introduction of a sulfonyl group can significantly impact a molecule's properties. For instance, the polarity of the sulfonyl group can enhance water solubility and the potential for hydrogen bonding.

Furthermore, the sulfonyl group is often metabolically stable, which can improve the half-life of a drug. Sulfonamides, where the sulfonyl group is attached to a nitrogen atom, are a well-established class of therapeutic agents with a wide range of biological activities. The sulfonyl group can also serve as a versatile synthetic handle for further molecular elaboration.

Contextualizing 3-(Phenethylsulfonyl)azetidine within Current Azetidine Research Landscape

Specific research on this compound is limited in publicly available scientific literature. However, its structure combines the key features of an azetidine ring and a sulfonyl group, placing it within an active area of chemical research. The phenethyl group introduces an aromatic moiety, which can participate in various non-covalent interactions, such as pi-stacking, with biological macromolecules.

The broader class of 3-sulfonylazetidine derivatives is of interest in medicinal chemistry. For example, related azetidinone compounds with sulfur-containing side chains at the 3-position have been investigated as cholesterol absorption inhibitors. nih.gov The synthesis of 3-sulfonylated azetidines is an area of ongoing development, with methods such as the coupling of azetidine sulfinate salts with various partners being explored. bham.ac.uk Research into azetidine sulfonyl fluorides has also highlighted their potential as precursors for creating diverse molecular scaffolds for drug discovery. chemrxiv.org Therefore, while direct data on this compound is scarce, its structural motifs suggest it is a compound of interest within the context of developing novel chemical entities with potential biological applications.

Chemical and Physical Data

While experimental data for this compound is not widely reported in the literature, some properties can be noted from available sources. A comparison with related, simpler azetidine derivatives provides context for its potential physicochemical characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C₁₁H₁₅NO₂S | 225.31 | 1889944-86-8 | Combines azetidine, sulfonyl, and phenethyl groups. nih.gov |

| Azetidine | C₃H₇N | 57.09 | 503-29-7 | The parent four-membered nitrogen heterocycle. vulcanchem.com |

| 3-Methoxyazetidine | C₄H₉NO | 87.12 | 110925-17-2 | A simple 3-substituted azetidine. |

| 3-(Phenylsulfanyl)azetidine | C₉H₁₁NS | 165.26 | 54183511 (CID) | Thioether analog of a sulfonylazetidine. nih.gov |

Note: Data for related compounds is sourced from PubChem and other chemical databases for comparative purposes.

Research Findings on Related Sulfonylazetidines

Research in the area of sulfonylazetidines has led to the development of various synthetic strategies and the exploration of their utility.

Synthesis:

From 3-Iodoheterocycles: A convenient method for preparing azetidine sulfinate salts from commercially available 3-iodoazetidine (B8093280) has been reported. These sulfinate salts can then be used in coupling reactions to introduce the azetidine-3-sulfonyl moiety into other molecules, such as indoles. bham.ac.uk

From Epoxy Amines: Lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be a regioselective method for the synthesis of 3-hydroxyazetidines, which can be precursors to other functionalized azetidines.

Ring-Opening and Cyclization: Patent literature describes routes that involve the ring-opening of aziridines with sulfonyl chlorides, followed by cyclization to form azetidine sulfonates. nih.gov

Reactivity and Applications:

The electron-withdrawing nature of the sulfonyl group in 3-sulfonylazetidines activates the beta-carbon for nucleophilic attack. nih.gov

The azetidine ring in such compounds can undergo ring-opening reactions under acidic or basic conditions. nih.gov

Structurally related N-sulfonylazetidines have been used in the development of potent cholesterol absorption inhibitors. nih.gov

Azetidine sulfonyl fluorides have been developed as reagents that can react with a broad range of nucleophiles, providing access to diverse molecular scaffolds for drug discovery. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

3-(2-phenylethylsulfonyl)azetidine |

InChI |

InChI=1S/C11H15NO2S/c13-15(14,11-8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

InChI Key |

JUEFJZHOJBZERX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)S(=O)(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Phenethylsulfonyl Azetidine

Reactions of the Azetidine (B1206935) Ring System

The reactivity of the azetidine core in 3-(phenethylsulfonyl)azetidine is largely dictated by its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to reactions that lead to its cleavage, providing a thermodynamic driving force for such transformations. rsc.orgbeilstein-journals.orgrsc.org However, the ring is considerably more stable than that of aziridines, allowing for a range of reactions that maintain the four-membered structure. rsc.orgrsc.org

Ring-Opening Reactions

The azetidine ring can be opened by various nucleophiles, a process often facilitated by activation of the ring. beilstein-journals.orgnih.gov In the case of this compound, the reaction's feasibility and regioselectivity depend on the N-substituent. If the nitrogen is quaternized to form an azetidinium salt, it becomes an excellent leaving group, activating the ring carbons for nucleophilic attack. nih.govresearchgate.net

This nucleophilic ring-opening typically proceeds via an SN2 mechanism. nih.gov The nucleophile can attack either the C2 or C4 positions. The regioselectivity is governed by a combination of steric and electronic factors. For a C3-substituted azetidine, attack is generally favored at the less sterically hindered C4 position. A variety of nucleophiles, including halides, amines, and sulfur nucleophiles, can initiate this ring-opening, leading to the formation of functionalized γ-aminopropyl compounds. nih.govnih.gov

Recent studies have highlighted methods for azetidine ring-opening using sulfur and oxygen nucleophiles. beilstein-journals.orgnih.gov For instance, certain activated azetidines have been shown to react with thiols, such as cysteine, resulting in ring cleavage. nih.gov While these examples often involve different substitution patterns, the underlying principle of strain release driving the reaction is applicable. rsc.orgbeilstein-journals.org A general scheme for this process is the reaction of N-activated azetidines with nucleophiles, leading to linear amine products.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidine Systems

| Azetidine Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Azetidinium Salts | Halides (e.g., F⁻, Cl⁻) | γ-Haloamines | nih.govresearchgate.net |

| Acyl-Azetidines | Thiols | γ-Thio-substituted amides | rsc.org |

| Azetidinyl Oxadiazoles | Cysteine | Ring-opened cysteine adducts | nih.gov |

Nucleophilic Reactivity of the Azetidine Nitrogen

The reactivity of the azetidine nitrogen is critically dependent on its substitution. If the nitrogen atom in this compound is unsubstituted (i.e., an N-H bond is present), it behaves as a secondary amine. As such, it is nucleophilic and can participate in a variety of bond-forming reactions. youtube.com

Common reactions involving the azetidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce an alkyl group onto the nitrogen. youtube.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl azetidines. This transformation introduces an amide functional group. youtube.com

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides can be employed to form N-aryl azetidines. nih.gov

Aza-Michael Addition: The N-H group can add to α,β-unsaturated systems in a conjugate addition reaction. nih.gov

Conversely, if the nitrogen is protected, for example with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, its nucleophilicity is suppressed. These protecting groups are typically installed to prevent unwanted side reactions at the nitrogen while other parts of the molecule are being modified. They can be selectively removed later in a synthetic sequence to reveal the N-H bond for further functionalization.

Electrophilic Attack and Functionalization at Ring Carbons (e.g., C3 position)

The phenethylsulfonyl group at the C3 position significantly influences the reactivity of the adjacent ring carbons. The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the proton at the C3 position. This enhanced acidity provides a handle for deprotonation with a suitable base, generating a carbanion that can then react with a variety of electrophiles. This strategy allows for the introduction of additional substituents at the already substituted C3 carbon.

Radical reactions offer a powerful method for functionalizing heterocyclic systems. While specific studies on the radical functionalization of this compound are not prevalent, analogous systems provide insight into potential transformations. For instance, photochemical methods have been developed for the functionalization of azetidine-2-carboxylic acids. In these reactions, a photoredox catalyst generates a radical species from the carboxylic acid, which then adds to an alkene. A similar strategy could potentially be envisioned where a radical is generated at the C3 position of this compound, enabling the formation of new carbon-carbon bonds. The activation of alkyl electrophiles via halogen-atom-transfer by α-aminoalkyl radicals is another approach that has been used in azetidine chemistry. organic-chemistry.org

The most direct method for alkylation and arylation at the C3 position of this compound involves the deprotonation-alkylation sequence mentioned previously. The acidity of the C-H bond alpha to the sulfonyl group allows for the formation of a stabilized carbanion upon treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA). This nucleophilic species can then be trapped with an electrophile.

Alkylation: The C3 carbanion can react with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in an SN2 reaction to form a new C-C bond, yielding a quaternary center at the C3 position. A similar diastereoselective α-alkylation has been demonstrated on N-borane complexes of azetidine-2-carbonitriles. rsc.org

Arylation: While direct arylation of the carbanion can be challenging, cross-coupling strategies may be employed. Alternatively, Friedel-Crafts-type arylation reactions have been reported for the functionalization of azetidin-3-ols, suggesting that under Lewis acidic conditions, carbocation formation at C3 could be followed by trapping with an aromatic nucleophile. rsc.org Palladium-catalyzed C(sp³)–H arylation has also been used to functionalize complex azetidine-containing molecules. nih.gov

Table 2: Representative Conditions for α-Functionalization of Activated Methylene (B1212753) Groups

| Transformation | Base | Electrophile | General Product | Reference (Analogous Systems) |

|---|---|---|---|---|

| α-Alkylation | LDA | Benzyl bromide | α-Benzylated product | rsc.org |

| α-Alkylation | Organolithium Reagents | Alkyl Halides | α-Alkylated product | rsc.org |

The term "thiol alkylation" can refer to two distinct processes. The first, and more common, is the alkylation of a thiol, where the thiol acts as a nucleophile. In the context of this compound, this would typically involve a ring-opening reaction where the thiol attacks C2 or C4, as discussed in section 3.1.1. nih.govacs.org

The second interpretation, fitting within the context of functionalization at a ring carbon, involves the introduction of a thioether moiety at the C3 position. This can be achieved by reacting the C3 carbanion (generated by deprotonation) with an electrophilic sulfur source. Suitable electrophiles for this transformation include disulfides (R-S-S-R) or sulfenyl chlorides (R-S-Cl). This reaction would result in the formation of a C-S bond at the C3 position, yielding a 3-thio-substituted azetidine. This type of transformation provides access to 3-aryl-3-sulfanyl azetidines, which are valuable motifs in medicinal chemistry. nih.govacs.org An iron-catalyzed thiol alkylation of azetidin-3-ols proceeds via an azetidine carbocation intermediate, demonstrating the feasibility of forming C-S bonds at the C3 position. nih.govacs.org

Transformations Involving the Sulfonyl Group

The sulfur(VI) center of the sulfonyl group is a key hub for the chemical transformations of this compound. Its reactivity is most notably exploited through its conversion to an azetidine sulfonyl fluoride (B91410) (ASF), which serves as a precursor for a variety of substitution reactions.

The sulfonyl group represents sulfur in a high oxidation state (S(VI)) and is generally stable and resistant to further oxidation under standard laboratory conditions. Its reactivity is more commonly observed in reduction pathways. While specific reduction pathways for this compound are not extensively detailed, general chemical principles suggest that strong reducing agents would be necessary to reduce the sulfonyl group to lower oxidation states, such as sulfoxides or sulfides. Such transformations often require harsh reaction conditions, which may not be compatible with the strained azetidine ring. google.com

Conversely, the sulfonyl group can be a precursor to other sulfur-containing functional groups. For instance, azetidine-3-sulfonyl fluoride hydrochloride can theoretically undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives. libretexts.org

Azetidine sulfonyl fluorides (ASFs) are highly valuable and versatile intermediates derived from sulfonylated azetidines. These compounds exhibit dual reactivity, participating in either defluorosulfonylation (deFS) or Sulfur-Fluoride Exchange (SuFEx) reactions, depending on the reaction conditions. libretexts.orgwikipedia.org This tunable reactivity allows for the synthesis of a wide range of 3,3-disubstituted azetidine derivatives. wikipedia.org

The deFS reaction is a distinctive transformation of ASFs that occurs under mild thermal activation (typically 60 °C). wikipedia.orglkouniv.ac.inmasterorganicchemistry.com This process involves the loss of sulfur dioxide (SO₂) and a fluoride ion to generate a reactive azetidine carbocation intermediate. wikipedia.orgnih.gov This carbocation is then trapped by a diverse array of nucleophiles, leading to the formation of 3,3-disubstituted azetidines. wikipedia.org The reaction demonstrates high functional group tolerance, accommodating sensitive functionalities like free alcohols, esters, and pyridines. lkouniv.ac.in

The deFS reaction proceeds efficiently in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724). wikipedia.orglkouniv.ac.in This methodology has been successfully applied to a broad spectrum of nucleophiles, significantly expanding the accessible chemical space around the azetidine core. wikipedia.org

| Nucleophile Class | Description | Resulting Moiety |

|---|---|---|

| Primary & Secondary Amines | Aliphatic and aromatic amines readily couple with the azetidine carbocation. | Amino-azetidines |

| NH-Azoles | Heterocyclic compounds like pyrazoles and imidazoles act as effective nucleophiles. | Azole-substituted azetidines |

| Sulfoximines | These sulfur-based nucleophiles can be incorporated to form novel motifs. | Sulfoximine-substituted azetidines |

| Phosphorus Reagents | Includes phosphites and phosphonites, leading to phosphorus-containing azetidines. | Azetidine-phosphonates and -phosphinates |

In contrast to the deFS pathway, ASFs can undergo Sulfur-Fluoride Exchange (SuFEx) reactions. SuFEx is a class of click chemistry reactions where a sulfonyl fluoride (R-SO₂F) reacts with a nucleophile, displacing the fluoride to form a new bond to the sulfur atom. wikipedia.orglkouniv.ac.in This pathway is favored for ASFs when strong, anionic nucleophiles are used under anionic conditions, which effectively bypasses the formation of the carbocation intermediate required for deFS. wikipedia.orgyoutube.com

The choice of solvent and nucleophile strength is critical for directing the reactivity towards the SuFEx pathway. wikipedia.org For example, using sodium hydride (NaH) to generate hard alkoxide nucleophiles in a solvent like tetrahydrofuran (B95107) (THF) promotes the SuFEx reaction, leading to the formation of novel strained-ring S(VI) motifs such as azetidine sulfonates. google.comlkouniv.ac.in

| Nucleophile Class | Conditions | Resulting Moiety |

|---|---|---|

| Alkoxides | Generated from alcohols (e.g., cholesterol) using NaH in THF. | Azetidine-sulfonate esters |

Reactivity Profiles of Azetidine Sulfonyl Fluorides (ASFs)

Chemical Modifications of the Phenethyl Moiety

The phenethyl moiety of this compound offers another site for chemical modification, primarily at its aromatic ring. The phenyl group can undergo electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst. wikipedia.orgyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comyoutube.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst. wikipedia.org

General Derivatization Strategies for Expanding Chemical Space

The unique reactivity of azetidine sulfonyl fluorides (ASFs) provides a powerful and modular platform for expanding the chemical space around the azetidine scaffold. wikipedia.orgmasterorganicchemistry.comyoutube.com The ability to selectively engage either the deFS or SuFEx reaction pathway by tuning reaction conditions allows for the creation of large and diverse libraries of novel 3,3-disubstituted azetidines from a common precursor. wikipedia.org

This strategy is particularly valuable in medicinal chemistry and drug discovery. masterorganicchemistry.comyoutube.com The deFS reaction, with its broad nucleophile scope, enables the merger of the azetidine core with other important pharmacophores, including sulfoximines and various heterocycles. wikipedia.orglkouniv.ac.in This approach has been used to synthesize azetidine-functionalized versions of complex drug molecules like fluoxetine (B1211875) and amlodipine. lkouniv.ac.in Furthermore, the SuFEx pathway provides access to previously challenging azetidine-sulfur(VI) derivatives. wikipedia.org The utility of these strategies extends to the development of linkers for targeted protein degraders, such as PROTACs, by coupling the ASF scaffold with E3 ligase recruiters. masterorganicchemistry.comyoutube.com

N-Functionalization and Protecting Group Strategies on Azetidines

The nitrogen atom of the this compound ring is a secondary amine, making it a key site for further functionalization and molecular elaboration. However, the strong electron-withdrawing nature of the C-3 sulfonyl group reduces the basicity and nucleophilicity of this nitrogen atom compared to an unsubstituted azetidine. Despite this, a wide array of N-functionalization reactions, including acylation, sulfonylation, and alkylation, can be achieved, often requiring specific reaction conditions. researchgate.netnih.gov

Protecting the azetidine nitrogen is a critical step in multi-step syntheses to prevent unwanted side reactions while other parts of the molecule are being modified. jocpr.comorganic-chemistry.org The choice of protecting group is crucial and depends on its stability to various reaction conditions and the mildness of its subsequent removal. jocpr.com

Common protecting groups for the azetidine nitrogen include:

tert-Butoxycarbonyl (Boc): Widely used due to its stability under many conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). rsc.org The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

Carboxybenzyl (Cbz): Introduced using benzyl chloroformate, this group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. researchgate.net

Nosyl (Ns) Group (2-nitrobenzenesulfonyl): This group is often used to activate the nitrogen atom's substituents for cyclization reactions. It can be removed under mild conditions, for example, with a thiol and a base. nih.gov

tert-Butoxythiocarbonyl (Botc): An analogue of the Boc group, the Botc group has been shown to facilitate the lithiation of the α-carbon on the azetidine ring. acs.org It is more acid-labile than the Boc group and can be removed with TFA or via thermolysis. acs.org

The selection of an appropriate protecting group strategy, including the use of orthogonal protecting groups that can be removed under different conditions, is essential for the successful synthesis of complex molecules containing the azetidine scaffold. organic-chemistry.org

The table below details common protecting groups used for the azetidine nitrogen.

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | -(C=O)OC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) | rsc.orgnih.gov |

| Carboxybenzyl | Cbz | -(C=O)OCH₂C₆H₅ | Benzyl chloroformate | Catalytic Hydrogenation | researchgate.net |

| 2-Nitrobenzenesulfonyl | Ns (or Nosyl) | -SO₂-C₆H₄-2-NO₂ | 2-Nitrobenzenesulfonyl chloride | Thiol and base (e.g., thiophenol/K₂CO₃) | nih.gov |

| tert-Butoxythiocarbonyl | Botc | -(C=S)OC(CH₃)₃ | O-tert-Butyl S-(pyridin-2-yl) thiocarbonate | Acidic conditions (TFA) or Thermolysis | acs.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the carbon-hydrogen framework of 3-(Phenethylsulfonyl)azetidine. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's connectivity can be constructed.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the phenethyl group and the azetidine (B1206935) ring. The aromatic protons of the phenyl ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as a complex multiplet. oregonstate.edu The two methylene (B1212753) groups of the phenethyl moiety (—CH₂CH₂SO₂—) would present as two distinct triplets due to spin-spin coupling with each other. The methylene group adjacent to the phenyl ring (C₆H₅CH₂—) would likely resonate around 3.0-3.2 ppm, while the methylene group attached to the sulfonyl group (—CH₂SO₂) would be further downfield, around 3.3-3.5 ppm, due to the strong electron-withdrawing effect of the sulfonyl group.

The protons on the strained azetidine ring would exhibit characteristic chemical shifts. The methine proton at the C3 position (—SO₂—CH—), being adjacent to the sulfonyl group, is expected to be the most deshielded of the ring protons, appearing as a multiplet around 4.0-4.5 ppm. The four protons of the two methylene groups on the azetidine ring (at C2 and C4) would likely appear as complex multiplets in the range of 3.8-4.2 ppm. The exact chemical shifts and multiplicities can be influenced by the ring conformation and through-space interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (C₆H₅—) | 7.20 - 7.40 | Multiplet (m) |

| Benzyl (B1604629) Methylene (C₆H₅CH ₂—) | 3.00 - 3.20 | Triplet (t) |

| Sulfonyl Methylene (—CH ₂SO₂) | 3.30 - 3.50 | Triplet (t) |

| Azetidine Methine (C3-H ) | 4.00 - 4.50 | Multiplet (m) |

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule, with each unique carbon atom producing a single peak. libretexts.org For this compound, distinct signals are expected for the aromatic, aliphatic, and heterocyclic carbons.

The carbons of the phenyl ring typically resonate in the 125-140 ppm range. wisc.edu The two aliphatic carbons of the phenethyl chain would appear in the upfield region; the carbon adjacent to the sulfonyl group (—C H₂SO₂) is expected around 55-60 ppm, while the benzylic carbon (C₆H₅C H₂—) would be found at a lower chemical shift, approximately 28-33 ppm.

Within the azetidine ring, the carbon atom at the C3 position, directly attached to the electron-withdrawing sulfonyl group, would be significantly deshielded, with a predicted chemical shift in the range of 60-65 ppm. The two equivalent methylene carbons at the C2 and C4 positions are expected to resonate at a higher field, likely in the 50-55 ppm region. libretexts.orgcarlroth.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso) | 138 - 142 |

| Phenyl (ortho, meta, para) | 125 - 130 |

| Sulfonyl Methylene (—C H₂SO₂) | 55 - 60 |

| Benzyl Methylene (C₆H₅C H₂—) | 28 - 33 |

| Azetidine Methine (C 3) | 60 - 65 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies. The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the sulfonyl (SO₂) group. researchgate.netacs.org These are expected as two distinct, strong peaks representing the asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. libretexts.org

Other significant absorptions include the C-H stretching vibrations. Aromatic C-H stretches from the phenyl ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches from the phenethyl and azetidine moieties will appear just below 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching absorptions for the aromatic ring in the 1600-1450 cm⁻¹ region. nist.gov

Table 3: Predicted Principal IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural integrity of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The fragmentation of N-sulfonyl compounds can be complex, often involving cleavage of the S-N bond or rearrangement processes. nih.govresearchgate.net

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. Common fragmentation pathways for protonated sulfonamides often involve the cleavage of the N-S bond. researchgate.net For this compound, a likely fragmentation would involve the loss of the phenethyl group or the cleavage of the C-S bond, leading to characteristic fragment ions. Another potential fragmentation pathway is the loss of sulfur dioxide (SO₂), a common fragmentation for sulfones. nist.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental composition and molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of a molecule, provided a suitable single crystal can be grown. acs.orgnih.gov This powerful analytical technique would provide precise data on bond lengths, bond angles, and torsional angles within this compound. nih.gov

The analysis would reveal the precise geometry of the strained azetidine ring, which often deviates from ideal tetrahedral angles. frontiersin.orgresearchgate.net Furthermore, it would establish the conformation of the phenethylsulfonyl substituent relative to the azetidine ring and detail any intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. While this method offers unparalleled structural detail, specific crystallographic data for this compound has not been reported in the surveyed literature.

Computational and Theoretical Investigations of 3 Phenethylsulfonyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of complex organic molecules. nih.govepstem.net For 3-(phenethylsulfonyl)azetidine, such calculations can map electron density, identify molecular orbitals, and determine thermodynamic stability. The molecular structure is typically optimized using a functional like B3LYP with a basis set such as 6-311G+(d,p) to find the lowest energy conformation. nih.gov

Below is a table of typical parameters used in DFT calculations for similar organic molecules.

| Parameter | Typical Value/Method | Purpose | Reference |

| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy for molecular systems. | nih.govmdpi.com |

| Functional | B3LYP, PBE1PBE | Approximates the exchange-correlation energy within DFT. | nih.govrsc.org |

| Basis Set | 6-31G(d), 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals. | nih.govmdpi.com |

| Solvation Model | PCM, SMD | Simulates the effect of a solvent on the molecule's properties. | N/A |

| Calculation Type | Geometry Optimization, Frequency, NMR, MEP | To find stable structures, confirm minima, and predict properties. | nih.govepstem.net |

Mechanistic Studies of Synthetic and Reaction Pathways

Theoretical studies are crucial for understanding the complex mechanisms of reactions that form or involve the azetidine (B1206935) ring. These investigations can model reaction pathways, identify intermediates, and calculate activation energies, thereby explaining experimental outcomes like regioselectivity and stereoselectivity. nih.govresearchgate.net

Transition state (TS) analysis via quantum chemical calculations allows for the precise mapping of a reaction's energy profile. For azetidine synthesis, computational studies have been pivotal. For instance, in the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were used to model the transition states for the competing 4-exo-tet (azetidine formation) and 5-endo-tet (pyrrolidine formation) cyclizations. nih.govfrontiersin.orgfrontiersin.org

The calculations revealed that for cis-isomers, the transition state leading to the azetidine product is significantly lower in energy than the one leading to the five-membered pyrrolidine (B122466) ring, which aligns perfectly with experimental results. frontiersin.orgfrontiersin.org This modeling of the reaction coordinate provides a quantitative rationale for the observed product distribution.

Table: Calculated Transition State Energy Differences in Azetidine Synthesis Data based on analogous La(OTf)₃-catalyzed reactions.

| Reactant Isomer | Cyclization Pathway | Relative Transition State Energy (kcal/mol) | Predicted Product | Reference |

| cis-epoxy amine | 4-exo-tet (Azetidine) | Lower Energy | Azetidine | frontiersin.orgfrontiersin.org |

| cis-epoxy amine | 5-endo-tet (Pyrrolidine) | Higher Energy | Not favored | frontiersin.orgfrontiersin.org |

| trans-epoxy amine | 4-exo-tet (Azetidine) | Higher Energy | Not favored | frontiersin.org |

| trans-epoxy amine | 5-endo-tet (Pyrrolidine) | Lower Energy | Pyrrolidine | frontiersin.org |

Computational modeling is highly effective at explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. In the aforementioned La(OTf)₃-catalyzed synthesis, DFT calculations demonstrated that the Lewis acid catalyst, coordinated with the substrate, orchestrates the nucleophilic attack at the C3 position of the epoxide, leading exclusively to the azetidine product from the cis-epoxy amine. nih.govfrontiersin.org

Similarly, stereoselectivity in other azetidine syntheses has been rationalized computationally. The stereospecificity of certain aza Paternò–Büchi photocycloaddition reactions is attributed to a concerted mechanism proceeding through a singlet state exciplex, a sandwich-type intermediate whose structure can be modeled to explain why specific stereoisomers are formed. semanticscholar.org In radical-mediated cyclizations to form azetidines, the observed high diastereoselectivity has been rationalized using steric-based models of the key transition state. nih.gov The flexible synthesis of chiral azetidin-3-ones via gold-catalyzed cyclization of N-propargylsulfonamides also showcases high stereoselectivity, preserving the chirality of the starting material. nih.gov

The formation of azetidines can proceed through radical pathways, and computational studies are key to understanding the behavior of these open-shell intermediates. nih.govchemrxiv.org For example, a photo-induced copper-catalyzed [3+1] radical cascade cyclization to synthesize azetidines involves the formation of an α-aminoalkyl radical, which adds to an alkyne to yield a vinyl radical. nih.gov This intermediate undergoes a 1,5-hydrogen atom transfer (HAT) to produce a tertiary radical, which is critical for the subsequent, favored 4-exo-trig cyclization that forms the azetidine ring. nih.gov

Spin density calculations are essential for characterizing radical species. nih.gov Spin density represents the spatial distribution of the unpaired electron, which is not confined to a single atom but is delocalized across the molecule. nih.govresearchgate.net In a hypothetical radical precursor to this compound, the spin density would be distributed among several atoms. The distribution is governed by both spin delocalization and spin polarization effects. nih.gov Computational analysis, such as DFT, can map this distribution, revealing the atoms with the highest radical character and thus the most likely sites of subsequent reactions. msu.edunipne.ro For instance, in substituted phenoxy radicals, the nature of the substituent dictates the polarization of both spin and charge density, often in different ways. msu.edu An analogous effect would be expected from the phenethylsulfonyl group on a radical azetidine precursor.

Conformational Analysis of the Azetidine Ring and Substituents

The four-membered azetidine ring is not planar but adopts a puckered conformation to relieve some of its inherent ring strain. nih.gov The median puckering angle for azetidines with an sp³-hybridized nitrogen is approximately 15.3°. nih.gov This puckering is a critical feature of the molecule's three-dimensional structure and influences its chemical and biological interactions.

The substituents on the ring play a major role in determining the preferred conformation. Computational studies on 3-fluoroazetidine (B1273558) derivatives have shown that the ring pucker can be inverted based on the protonation state of the nitrogen atom. researchgate.net This effect is driven by the desire to minimize unfavorable dipole-dipole interactions or maximize favorable charge-dipole interactions between the nitrogen and the fluorine substituent. researchgate.net

For this compound, the large and sterically demanding phenethylsulfonyl group at the C3 position would be expected to strongly favor an equatorial-like position in the puckered ring to minimize steric hindrance. Conformational analysis using molecular mechanics or DFT can calculate the relative energies of different puckered conformations (and rotamers of the substituent) to identify the most stable geometry.

Table: General Structural Parameters of the Azetidine Ring

| Parameter | Median Value | Description | Reference |

| Puckering Angle | 15.3° | The angle defining the deviation of the ring from planarity. | nih.gov |

| Ring Strain Energy | ~25 kcal/mol | The excess energy due to the non-ideal bond angles. | rsc.orgnih.gov |

| pKa (of parent azetidine) | 11.29 | A measure of the basicity of the nitrogen atom. | nih.gov |

Molecular Modeling and Simulation of Chemical Interactions

Molecular modeling and simulations are used to investigate how this compound interacts with other molecules, which is particularly relevant in the context of medicinal chemistry and materials science. These models can predict binding affinities, simulate intermolecular forces, and guide the design of new functional molecules.

Azetidine scaffolds are often used as bioisosteres in drug design, and modeling plays a key role in this application. nih.gov For example, azetidines have been explored as transition state analogue inhibitors of enzymes like N-ribosyl hydrolases. nih.gov Molecular simulations can model the azetidine derivative within the enzyme's active site, rationalizing its inhibitory activity by showing how its structure mimics the geometry and electronic properties of the reaction's transition state.

Furthermore, the specific functional groups of this compound make it an interesting candidate for targeted interactions. The sulfonyl group, for instance, can act as a hydrogen bond acceptor. Its inclusion positions the compound as a potential candidate for fragment-based drug discovery or for the design of covalent inhibitors that target specific amino acid residues like cysteine. vulcanchem.com Computational docking simulations could be employed to screen for potential biological targets and predict the binding mode and affinity of these interactions.

Applications in Chemical Synthesis and Materials Science

3-(Phenethylsulfonyl)azetidine as a Key Synthetic Intermediate for Complex Molecule Construction

The strategic placement of the phenethylsulfonyl group on the azetidine (B1206935) ring renders this compound a significant intermediate in the synthesis of more complex molecules. The sulfonyl group can act as a versatile handle for further chemical modifications, while the azetidine core provides a rigid, three-dimensional scaffold. This combination allows for the controlled introduction of molecular complexity, which is crucial in the synthesis of novel organic compounds. The reactivity of the azetidine ring, driven by its inherent strain, can be harnessed for various chemical transformations. rsc.org

For instance, the synthesis of compounds like N-(3-(phenethylsulfonyl)ureido)-3-phenylpropanamide highlights the role of phenethylsulfonyl-containing fragments as key building blocks in constructing larger, more intricate molecular architectures. googleapis.com The phenethylsulfonyl moiety itself can be derived from the corresponding sulfonyl chloride, which is a common precursor in organic synthesis.

The development of synthetic routes to functionalized azetidines, such as those involving the coupling of organometallic reagents or intramolecular amination reactions, further expands the utility of azetidine-based intermediates. organic-chemistry.org These methods provide access to a diverse range of substituted azetidines that can be employed in the construction of complex target molecules. The ability to introduce various substituents onto the azetidine ring is a testament to its versatility as a synthetic intermediate. organic-chemistry.org

Utilization of Azetidine Derivatives as Versatile Building Blocks

Azetidine derivatives, in general, are highly valued as building blocks in organic synthesis and medicinal chemistry. rsc.org Their four-membered ring structure offers a unique conformational rigidity that is desirable when designing molecules with specific three-dimensional orientations. enamine.net This rigidity can lead to higher binding affinities with biological targets by reducing the entropic penalty upon binding. enamine.net

The application of azetidines as building blocks is extensive and includes their use in the synthesis of:

Peptidomimetics: The constrained nature of the azetidine ring makes it an excellent scaffold for mimicking peptide structures. rsc.org

Biologically Active Heterocycles: Azetidine carboxylic acids are important precursors for a variety of heterocyclic compounds with demonstrated biological activities. mdpi.com

Energetic Materials: The incorporation of azetidine structures has been explored in the design of new polycyclic energetic materials, where it can contribute to increased molecular density. bohrium.com

The synthesis of new azetidine derivatives through methods like the aza-Michael addition further broadens their availability and utility as building blocks for creating diverse molecular libraries. mdpi.com The ability to generate a wide array of functionalized azetidines from readily available starting materials is a key factor in their widespread use. google.com

Development of Novel Chemical Motifs and Scaffolds for Research Purposes

The quest for novel chemical entities with unique properties is a driving force in chemical research. Azetidine derivatives, including this compound, play a role in the development of new chemical motifs and scaffolds. These scaffolds serve as the core structures upon which new molecules with desired functionalities can be built. researchgate.netnih.gov

The inherent strain of the azetidine ring can be exploited in strain-driven reactions to access novel molecular architectures. rsc.org The development of methods to synthesize unsaturated azetidines (azetines) has opened up new avenues for creating diverse heterocyclic compounds. researchgate.netnih.gov These unsaturated rings can undergo various addition reactions, leading to a wide range of functionalized four-membered heterocycles. researchgate.net

The creation of bicyclic scaffolds containing an azetidine ring is another area of active research. bham.ac.uk These rigid, three-dimensional structures are of great interest in drug discovery as they can be used to explore new areas of chemical space. bham.ac.uk The ability to generate libraries of diverse compounds based on these novel scaffolds is crucial for identifying new lead compounds in drug development programs. bham.ac.uk The modular nature of many signaling proteins, which are composed of distinct domains and motifs, provides a blueprint for how new chemical scaffolds can be designed to interact with biological systems. nih.gov

Role in the Design of Molecular Linker Architectures

Azetidine-based structures are being explored as components of molecular linkers due to their defined geometry and chemical stability. The rigidity of the azetidine ring can help to pre-organize the connected fragments in a specific orientation, which can be advantageous for binding to a target protein. enamine.net The development of computational models like DiffLinker, an E(3)-equivariant 3D-conditional diffusion model, is aiding in the rational design of molecular linkers. openreview.netcbirt.net These tools can help to design linkers that not only connect fragments but also optimize their spatial arrangement for enhanced activity. cbirt.net

The use of azetidine sulfonyl fluorides as linker motifs has also been proposed. nih.gov These reagents can undergo reactions to form stable connections with other molecules, making them suitable for applications such as the construction of PROTACs. nih.gov The ability to synthesize a variety of azetidine derivatives allows for the fine-tuning of linker properties, such as length, flexibility, and polarity, to meet the specific requirements of a given application.

Contributions to the Field of Advanced Materials and Catalysts

The unique properties of azetidine-containing compounds also extend to the field of materials science and catalysis. Azetidines can serve as important raw materials, intermediates, and even as catalysts in organic synthesis. nih.govthe-innovation.org

In materials science, azetidine sulfones have been investigated as potential crosslinkers in polymer chemistry. vulcanchem.com The introduction of the rigid azetidine core into a polymer backbone can influence its physical properties, such as thermal stability. vulcanchem.com The ability to functionalize the azetidine ring allows for the tuning of these properties to create materials with specific characteristics.

In the realm of catalysis, azetidine derivatives have been used in the development of new catalytic systems. For example, photo-induced copper-catalyzed reactions have been developed for the synthesis of azetidines themselves. nih.govthe-innovation.org Furthermore, iron-dipyrrinato catalysts have been shown to promote the direct amination of C-H bonds to form N-heterocycles, including azetidines, which are valuable in both pharmaceutical and natural product synthesis. nih.gov The development of new synthetic methods for azetidines, such as the aza Paternò–Büchi reaction, continues to expand the toolkit available to chemists for creating these valuable heterocycles. rsc.org

Future Research Directions in 3 Phenethylsulfonyl Azetidine Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient methods for the synthesis of 3-(Phenethylsulfonyl)azetidine and its derivatives is a paramount objective for future research. Current synthetic strategies often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future efforts should be directed towards greener alternatives that offer improved atom economy and operational simplicity.

One promising avenue is the application of continuous flow chemistry . This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The development of a continuous flow synthesis for this compound could significantly streamline its production. For instance, the use of cyclopentylmethyl ether (CPME), a greener solvent, has been successfully demonstrated in the flow synthesis of other functionalized azetidines.

Photochemistry represents another sustainable approach, utilizing light to drive chemical reactions. The application of photochemical methods to modify azetidine-2-carboxylic acids in both batch and flow setups has proven effective for producing alkyl azetidines. Exploring photocatalytic strategies for the direct C-H functionalization of an azetidine (B1206935) ring with a phenethylsulfonyl moiety or for the construction of the azetidine ring itself could lead to novel and more efficient synthetic routes.

Furthermore, leveraging lanthanide catalysis could offer new pathways for azetidine synthesis. For example, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. Adapting such catalytic systems for the synthesis of this compound precursors could provide a mild and efficient method for its construction.

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control; potential for automation. | Development of a robust flow process for the key bond-forming reactions. |

| Photochemistry | Use of a renewable energy source; access to unique reactivity. | Investigation of photocatalytic C-H functionalization and cycloaddition reactions. |

| Lanthanide Catalysis | Mild reaction conditions; high regioselectivity. | Adaptation of existing lanthanide-catalyzed methods for relevant precursors. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of the this compound scaffold is largely uncharted territory. The interplay between the strained azetidine ring and the electron-withdrawing sulfonyl group is expected to give rise to unique chemical behaviors that can be harnessed for novel molecular construction. The ring strain of azetidines, which is intermediate between that of aziridines and pyrrolidines, makes them susceptible to controlled ring-opening reactions.

Future research should focus on systematically investigating the reactivity of the C-N and C-C bonds of the azetidine ring under various conditions. The sulfonyl group can act as an activating group, facilitating nucleophilic attack and ring opening. For instance, azetidine sulfonyl fluorides have been shown to undergo a defluorosulfonylation reaction, generating carbocation intermediates that can be trapped by a wide range of nucleophiles. Exploring similar transformations with this compound could provide access to a diverse array of 3,3-disubstituted azetidines, which are valuable motifs in drug discovery.

The potential for this compound to participate in cycloaddition reactions is another area ripe for exploration. The strained nature of the ring could make it a suitable partner in [2+2], [3+2], or [4+2] cycloadditions, leading to the rapid construction of complex polycyclic systems. Additionally, the development of methods for the late-stage functionalization of the phenethyl group would be highly valuable for creating libraries of analogues for structure-activity relationship studies.

Application of Advanced Computational Methods for Rational Design and Prediction

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of novel chemical entities and reactions. In the context of this compound, computational methods can be employed to predict its physicochemical properties, conformational preferences, and reactivity.

Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, providing insights into the mechanism of potential transformations and guiding the design of experiments. For example, computational studies have been successfully used to predict the reactivity of oxadiazole-substituted azetidines with cysteine residues. Similar studies on this compound could help to identify its potential as a covalent modifier of biological targets.

Furthermore, computational models can be developed to predict the outcome of reactions, enabling the in silico screening of substrates and catalysts. This approach can significantly reduce the amount of trial-and-error experimentation required, making the research process more efficient. Molecular dynamics simulations can also be employed to study the interactions of this compound-containing molecules with biological macromolecules, aiding in the rational design of new therapeutic agents.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state energies. | Rationalization of observed reactivity and prediction of new transformations. |

| Predictive Modeling | In silico screening of reaction conditions and substrates. | Accelerated discovery of optimal synthetic routes and novel reactions. |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets. | Guidance for the design of bioactive molecules. |

Integration into Emerging Chemical Methodologies and Platforms

To maximize its impact, research on this compound should be integrated with emerging chemical methodologies and platforms. This includes its incorporation into automated synthesis platforms, which can rapidly generate libraries of analogues for high-throughput screening. The development of robust synthetic routes, particularly those amenable to flow chemistry, is a prerequisite for such integration.

The use of this compound as a building block in DNA-encoded library (DEL) synthesis is another exciting prospect. DEL technology allows for the creation and screening of massive libraries of compounds, and the incorporation of novel scaffolds like this compound is crucial for expanding the chemical space of these libraries.

Finally, exploring the application of this compound in the development of covalent probes and drugs is a promising direction. The unique reactivity of the strained ring, potentially enhanced by the sulfonyl group, could be harnessed to form covalent bonds with specific amino acid residues in target proteins. This could lead to the development of highly potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Phenethylsulfonyl)azetidine, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, azetidine rings can be functionalized via sulfonylation using phenethylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Cyclization strategies, such as [2+2]-cycloaddition, have been reported for structurally related azetidines, requiring Lewis acid catalysts (e.g., ZnCl₂) to stabilize intermediates . Optimizing stoichiometry, temperature (0–25°C), and reaction time (12–24 hours) is critical to maximize yield and minimize side products.

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry and sulfonyl group attachment. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 220–254 nm) assesses purity (>95%). Differential scanning calorimetry (DSC) can further characterize thermal stability .

Q. How can researchers mitigate ring-opening side reactions during functionalization of the azetidine core?

- Methodological Answer : Ring-opening is minimized by using mild bases (e.g., NaHCO₃ instead of NaOH) and avoiding protic solvents. Steric protection of the azetidine nitrogen via temporary Boc (tert-butoxycarbonyl) groups has proven effective in related systems. Post-functionalization deprotection with trifluoroacetic acid (TFA) restores the free amine .

Advanced Research Questions

Q. What strategies resolve contradictions in substrate-dependent reaction outcomes for this compound derivatives?

- Methodological Answer : Mechanistic studies using density functional theory (DFT) can explain divergent pathways. For example, electron-donating substituents on aromatic rings (e.g., 4-methoxy) may hinder cyclization due to destabilized transition states, while electron-withdrawing groups (e.g., 3-CF₃) enhance reactivity. Kinetic profiling via in situ IR spectroscopy helps identify rate-determining steps .

Q. How is enantioselectivity achieved in the synthesis of chiral this compound analogs?

- Methodological Answer : Chiral phosphoric acid catalysts (e.g., (R)-TRIP) enable asymmetric desymmetrization of azetidine precursors. Computational modeling of transition states (e.g., identifying H-bonding interactions between the catalyst and substrate) guides optimization. Enantiomeric excess (ee) is quantified using chiral HPLC (Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : For neuroinflammatory targets, LPS-stimulated BV2 microglia assays measure inhibition of NLRP3 inflammasome signaling (IL-1β secretion via ELISA). Cytotoxicity is assessed using MTT assays, while ROS generation is quantified with fluorescent probes (e.g., DCFH-DA). Dose-response curves (IC₅₀) validate potency .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in active sites (e.g., TLR4 or NF-κB). Molecular dynamics (MD) simulations (AMBER software) assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-GBSA) rank binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.